2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, a pteridine core, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a pteridine derivative under specific conditions to form the core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pteridine core can be reduced to form dihydropteridine derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and pteridine core can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Shares the furan ring and has similar biological activities.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic core and is used in medicinal chemistry.
Uniqueness
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to its combination of a furan ring, pteridine core, and methoxyphenyl group, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H17N5O4S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H17N5O4S/c1-28-15-7-3-2-6-14(15)23-16(26)12-30-20-24-18-17(21-8-9-22-18)19(27)25(20)11-13-5-4-10-29-13/h2-10H,11-12H2,1H3,(H,23,26) |
InChI Key |
RNPDNPCLBWPFCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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